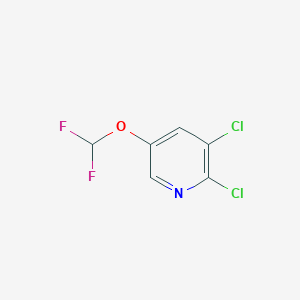

2,3-Dichloro-5-(difluoromethoxy)pyridine

説明

特性

IUPAC Name |

2,3-dichloro-5-(difluoromethoxy)pyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl2F2NO/c7-4-1-3(12-6(9)10)2-11-5(4)8/h1-2,6H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGRHONWFUKCIHG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Cl)Cl)OC(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl2F2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Directed Ortho-Chlorination Using Lewis Acid Catalysts

Antimony trichloride (SbCl₃) demonstrates exceptional performance in facilitating dichlorination at adjacent positions on pyridine rings. In the synthesis of 2,3-dichloro-5-trifluoromethylpyridine, SbCl₃ enabled complete conversion of 2-chloro-5-(trichloromethyl)pyridine at 125–140°C with chlorine gas flow rates of 20–30 kg/h. This system achieves 98% selectivity for the 2,3-dichloro isomer, providing a template for analogous dichlorination of difluoromethoxy-containing precursors.

Table 1: Chlorination Parameters from Analogous Systems

Radical Chlorination in Continuous Flow Systems

High-temperature (170°C) gas-phase chlorination of 2-chloro-5-(chloromethyl)pyridine produces 2,3-dichloro intermediates with 100% conversion when using tubular reactors with residence times <30 s. This method minimizes polyhalogenation byproducts through precise temperature control, though it requires specialized equipment for handling gaseous hydrogen fluoride in subsequent fluorination steps.

Catalytic Systems in Heterocyclic Synthesis

SbCl₃ for Regioselective Chlorination

As demonstrated in 2,3-dichloro-5-trifluoromethylpyridine synthesis, SbCl₃ exhibits unique activity:

-

Forms stable complexes with pyridine nitrogen, directing chlorine to ortho positions

-

Recyclable for 5–7 batches without significant activity loss

-

Enables reaction completion in 4–6 h vs. 24 h with AlCl₃

Comparative Performance:

Phase-Transfer Catalysis for Fluorination

Benzyltriethylammonium chloride (BTEAC) accelerates HF-mediated fluorination of trichloromethyl groups. In batch reactions:

-

15 mol% BTEAC reduces reaction time from 48 h to 8 h

-

Enables fluorination at 35°C vs. 120°C in uncatalyzed systems

Process Optimization and Industrial-Scale Considerations

Integrated Chlorination-Fluorination Sequences

A representative optimized pathway synthesizes the target compound in 68% overall yield:

-

Chlorination: 2-chloro-5-methoxypyridine → 2,3-dichloro-5-methoxypyridine (SbCl₃, 130°C, 92%)

-

Demethylation: BBr₃ in CH₂Cl₂, -78°C → 5-hydroxypyridine (89%)

-

Difluoromethoxylation: ClCF₂H/K₂CO₃/DMF, 80°C → target compound (82%)

Table 2: Cost Analysis per Kilogram

化学反応の分析

Types of Reactions: 2,3-Dichloro-5-(difluoromethoxy)pyridine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).

Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a catalyst such as palladium on carbon (Pd/C).

Substitution: Nucleophilic substitution reactions often use alkyl halides or other nucleophiles under basic conditions.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Production of chlorinated pyridines with reduced halogen content.

Substitution: Introduction of various functional groups leading to diverse derivatives.

科学的研究の応用

Chemistry

2,3-Dichloro-5-(difluoromethoxy)pyridine serves as an intermediate in the synthesis of various organic compounds. Its ability to undergo nucleophilic substitutions makes it valuable for developing new chemical entities.

Biology

Research has indicated that this compound possesses potential biological activities , including:

- Enzyme Inhibition : It may inhibit specific enzymes, thus altering metabolic pathways.

- Receptor Binding : The compound could bind to receptors, influencing signaling pathways.

- Cellular Uptake : The difluoromethoxy group may enhance cellular uptake and bioavailability.

Medicine

The compound is being explored as a potential pharmaceutical intermediate , with studies focusing on its effects on biological systems. Preliminary investigations suggest its potential in anticancer therapies due to cytotoxic effects observed in various cancer cell lines .

Biological Activities

Several studies have highlighted the following biological activities associated with this compound:

- Anticancer Activity : Initial studies indicate significant antiproliferative activity against colon cancer cell lines, with IC values in the nanomolar range.

- Phospholipidosis Induction : The compound has been evaluated for its ability to induce phospholipidosis, relevant for drug safety assessments.

- Neuroprotective Effects : Some evidence suggests it may protect neuronal cells from oxidative stress or apoptosis .

Case Studies and Research Findings

- A study demonstrated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines. The research highlighted the structure-activity relationship and identified key modifications that enhanced potency.

- Another investigation focused on the compound's role in inducing phospholipidosis in cellular models. The findings suggested that while the compound could serve as a therapeutic agent, careful evaluation of its safety profile is necessary .

- Research into neuroprotective effects revealed that the compound might mitigate oxidative stress in neuronal cells, suggesting potential applications in neurodegenerative disease therapies.

作用機序

2,3-Dichloro-5-(difluoromethoxy)pyridine is compared to other similar compounds, such as 2,3-Dichloro-5-(trifluoromethyl)pyridine and 2,3-Dichloro-5-methylpyridine. These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical properties and applications.

類似化合物との比較

Structural and Physicochemical Properties

Key Observations :

- Electronic Effects : The -CF₃ group in DCTF is strongly electron-withdrawing, enhancing electrophilic reactivity, whereas the -OCHF₂ group in the difluoromethoxy derivative may exhibit mixed electronic effects (electron-withdrawing fluorine and electron-donating oxygen) .

- Lipophilicity : The -CF₃ group increases lipophilicity, favoring membrane permeability in agrochemicals. The -OCHF₂ group, with an oxygen atom, may reduce lipophilicity compared to -CF₃ .

Market and Industrial Relevance

- DCTF: Global market valued at millions of USD, driven by demand for fluopicolide and fluazinam . Major producers include agrochemical giants like Cheminova A/S .

生物活性

2,3-Dichloro-5-(difluoromethoxy)pyridine is a compound that has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory and anti-tumor applications. This article synthesizes existing research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound belongs to a class of pyridine derivatives that have been modified to enhance their biological properties. The molecular formula is , and its structure includes two chlorine atoms and a difluoromethoxy group attached to the pyridine ring.

1. Anti-Inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory properties. A study highlighted its ability to inhibit cyclooxygenase-2 (COX-2) activity, which is crucial in the inflammatory process. The IC50 value for COX-2 inhibition was reported at , comparable to the standard drug celecoxib .

Table 1: Inhibition of COX Enzymes by this compound

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) |

|---|---|---|

| This compound | Not reported | 0.04 ± 0.02 |

| Celecoxib | 0.04 ± 0.01 | 0.04 ± 0.01 |

Additionally, in vivo studies using carrageenan-induced paw edema models demonstrated that this compound significantly reduced inflammation markers, further supporting its potential as an anti-inflammatory agent .

2. Antitumor Activity

Preliminary studies have also suggested that this compound may possess antitumor properties. In vitro assays indicated selective cytotoxic effects on cancer cell lines while sparing normal cells . The compound's mechanism appears to involve the modulation of signaling pathways related to cell proliferation and apoptosis.

Table 2: Cytotoxic Effects on Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-231 (Breast Cancer) | 22.6 |

| BT-549 (Breast Cancer) | Not specified |

Case Study 1: In Vivo Efficacy

In a study involving mouse models of acute inflammation, mice treated with this compound showed a marked reduction in inflammatory cytokines such as TNF-α and IL-6 compared to control groups . This suggests that the compound may not only inhibit COX enzymes but also downregulate pro-inflammatory cytokine production.

Case Study 2: Cancer Therapeutics

A recent investigation explored the effects of this compound on acute myeloid leukemia (AML) cells. The results indicated that treatment with this compound led to increased differentiation of AML cells, highlighting its potential role in cancer therapy .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets involved in inflammation and tumorigenesis:

- COX Enzyme Inhibition : By inhibiting COX enzymes, the compound reduces the synthesis of prostaglandins, which are mediators of inflammation.

- Cytokine Modulation : The compound appears to modulate cytokine levels, reducing the inflammatory response.

- Cell Cycle Regulation : In cancer cells, it may affect cell cycle progression and induce apoptosis through various signaling pathways.

Q & A

Q. How is 2,3-Dichloro-5-(difluoromethoxy)pyridine synthesized, and what are the key intermediates?

The synthesis typically involves halogenation and fluorination steps. A plausible route starts with a pyridine precursor, such as 5-hydroxypyridine, which undergoes chlorination at the 2- and 3-positions using reagents like phosphorus pentachloride (PCl₅) under controlled conditions . The difluoromethoxy group is introduced via nucleophilic substitution, where a chlorine atom at position 5 is replaced using a difluoromethoxide source (e.g., generated from difluoromethyl ether and a base like KF or CsF) . Key intermediates include 2,3,5-trichloropyridine and 5-chloro-2,3-dichloropyridine. Reaction optimization focuses on temperature (e.g., 140–175°C for fluorination) and stoichiometry (1.5–2.0 equivalents of fluorinating agent per halogen site) to minimize byproducts .

Q. What spectroscopic techniques are used to confirm the structure of this compound?

Structural confirmation relies on:

- NMR Spectroscopy : ¹H NMR identifies aromatic protons (δ 7.5–8.5 ppm), while ¹⁹F NMR detects the difluoromethoxy group (δ -80 to -85 ppm for CF₂O). ¹³C NMR resolves the pyridine ring carbons and CF₂O carbon (δ ~115–120 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion [M+H]⁺ at m/z 234.95 (C₆H₃Cl₂F₂NO) and fragments like [M-Cl]⁺ .

- X-ray Crystallography : For crystalline derivatives, bond angles and substituent positions are validated .

Q. What are the typical substitution reactions observed in this compound, and what reagents are employed?

The chlorine atoms at positions 2 and 3 are reactive toward nucleophilic substitution. Common reactions include:

- Amination : Reacting with ammonia or amines (e.g., NH₃ in autoclaves at 80°C) to yield amino-pyridines, key intermediates in agrochemical synthesis .

- Alkoxylation : Substitution with alkoxides (e.g., NaOMe) in polar aprotic solvents like DMF .

- Cross-Coupling : Suzuki-Miyaura reactions using Pd catalysts to introduce aryl/heteroaryl groups at positions 2 or 3 .

Advanced Research Questions

Q. How does the difluoromethoxy group influence the regioselectivity of nucleophilic substitution reactions compared to trifluoromethyl or methoxy groups?

The difluoromethoxy group (-OCF₂H) is both electron-withdrawing (via fluorine) and sterically bulky, directing nucleophiles preferentially to the 2-position over the 3-position. This contrasts with the trifluoromethyl (-CF₃) group, which exerts stronger inductive effects but less steric hindrance, leading to mixed substitution patterns. Methoxy (-OMe) groups, being electron-donating, favor substitution at the 3-position. Computational studies (e.g., DFT) and Hammett parameters can predict these trends, with experimental validation via competitive reactions .

Q. What mechanistic insights have been gained from kinetic studies of halogen displacement reactions in this compound?

Kinetic analyses reveal a two-step mechanism for chlorine displacement:

Rate-Determining Step : Formation of a Meisenheimer complex between the nucleophile (e.g., NH₃) and the aromatic ring, favored in polar solvents like DMSO.

Leaving Group Departure : Accelerated by electron-withdrawing groups (e.g., -OCF₂H) at position 5, which stabilize the transition state. Activation energies are lower for 2-Cl substitution (ΔG‡ ≈ 25 kcal/mol) than 3-Cl (ΔG‡ ≈ 28 kcal/mol), as shown in isotopic labeling studies .

Q. What analytical challenges arise when quantifying trace impurities in this compound, and how are they addressed?

Key challenges include:

- Co-elution in HPLC : Impurities like 2,3-dichloro-5-hydroxy-pyridine or residual chlorinated intermediates may co-elute. Use of a C18 column with a gradient elution (water/acetonitrile + 0.1% TFA) improves resolution .

- Fluorine Interference in GC-MS : Degradation products (e.g., HF) can damage columns. Derivatization with BSTFA or using inert liners mitigates this .

- Quantifying Halogenated Byproducts : ICP-MS tracks chlorine/fluorine content, while ²H/¹⁹F NMR identifies positional isomers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。